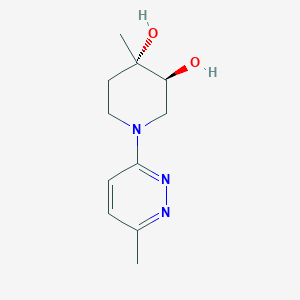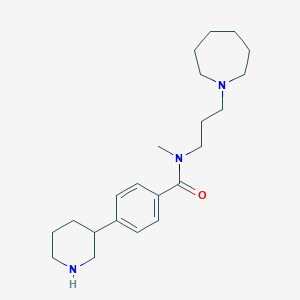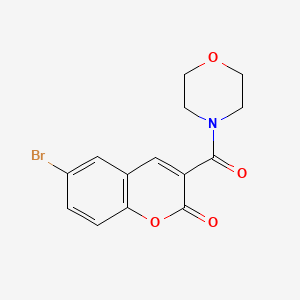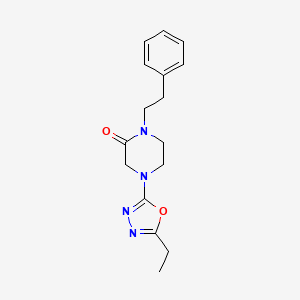![molecular formula C17H20N2O3 B5660579 2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including structures similar to the compound , often involves multi-component reactions that allow for efficient assembly of complex structures from simpler precursors. For instance, a method involving the three-component reaction of aryl ketones, hydroxylamine, and alkynes under rhodium(III)-catalyzed C-H bond activation has been developed to rapidly assemble multisubstituted isoquinolines (Zheng et al., 2012). This method is noted for its efficiency and versatility in generating a wide range of isoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is a focal point of study due to the compound's versatile scaffold that facilitates various chemical modifications. Advanced techniques such as NMR and X-ray crystallography are employed to elucidate the structural dimensions and conformational dynamics of these compounds. The structural analysis aids in understanding the reactivity and interaction patterns of these molecules with different substrates and catalysts.
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including but not limited to, cyclizations, C-H activations, and Diels-Alder reactions. These reactions are pivotal for the functionalization of the isoquinoline core and for the synthesis of complex heterocyclic compounds. The chemical properties of these derivatives are significantly influenced by the substituents on the isoquinoline nucleus, which can alter the electronic distribution and steric hindrance, affecting the molecule's reactivity (Kasatkina et al., 2021).
properties
IUPAC Name |
2-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-12-14-6-4-9-19(14)16(20)11-18-10-8-13-5-2-3-7-15(13)17(18)21/h2-3,5,7-8,10,14H,4,6,9,11-12H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCDXXQUFJQRI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)CN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1C(=O)CN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)

![4-{[(4-acetylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660507.png)

![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)

![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)
![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)